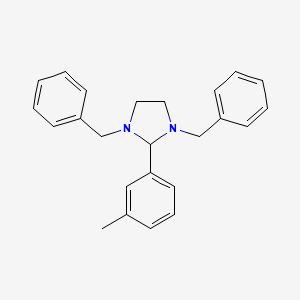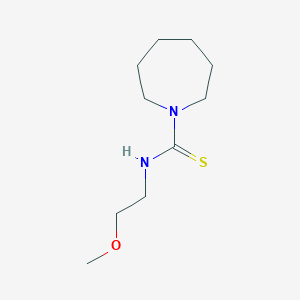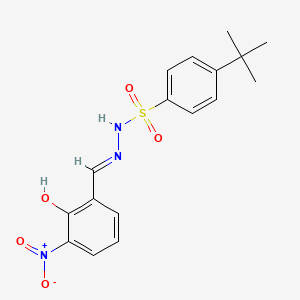
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine is a chemical compound that belongs to the class of imidazolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in the cells. In the case of its anticancer activity, the compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, it has been demonstrated to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In the case of its antibacterial activity, the compound has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Moreover, it has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have demonstrated that the compound possesses significant analgesic and antipyretic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine in lab experiments is its broad spectrum of biological activity. The compound exhibits potent anticancer and antibacterial activity, making it a promising candidate for the development of novel therapeutics. Moreover, it exhibits significant catalytic activity, which makes it a valuable tool in synthetic chemistry. However, one of the major limitations of using the compound in lab experiments is its low solubility in water, which may limit its application in aqueous systems.
Zukünftige Richtungen
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has shown significant potential for various applications in medicinal chemistry, material science, and catalysis. Future research should focus on elucidating the mechanism of action of the compound and identifying its specific targets in the cells. Moreover, efforts should be made to improve the solubility of the compound in water, which may increase its applicability in aqueous systems. Furthermore, the compound can be further modified to improve its biological activity and selectivity towards specific targets.
Synthesemethoden
The synthesis of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine involves the reaction of 2-(3-methylphenyl)glyoxal with benzylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to the desired product using sodium borohydride. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been demonstrated to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has also been investigated for its potential application in catalysis, where it has been shown to exhibit high catalytic activity in various reactions, including the Knoevenagel condensation and oxidation reactions.
Eigenschaften
IUPAC Name |
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-9-8-14-23(17-20)24-25(18-21-10-4-2-5-11-21)15-16-26(24)19-22-12-6-3-7-13-22/h2-14,17,24H,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJDYLORUHVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)
![N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6038637.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)
